molecular formula C11H12N4O B1523299 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one CAS No. 1283109-04-5

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one

Cat. No.: B1523299
CAS No.: 1283109-04-5
M. Wt: 216.24 g/mol
InChI Key: BLTKYLDEIAJIHJ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one (CAS 1283109-04-5) is an organic compound with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol . This pyridazinone derivative is defined by its specific chemical structure, which features a pyridazin-3-one core linked to a 3-pyridinyl group at the 6-position and a 2-aminoethyl chain at the 2-position . This structure is recognized in pharmaceutical research as a scaffold for developing therapeutic compounds , with published patent literature identifying it as a key intermediate or active entity in the inhibition of targets such as BRG1 and SNF2L2 . These targets are associated with chromatin remodeling, and inhibitors are investigated for their potential in the treatment of cancers , including rhabdoid tumors and other disorders mediated by these mechanisms . The presence of the aminoethyl side chain enhances the molecule's potential for interaction with biological targets and allows for further chemical modification in medicinal chemistry programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is essential for researchers to handle this material responsibly in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTKYLDEIAJIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Pyridazinone Formation

One foundational approach involves reacting halogenated pyridine derivatives with hydrazine monohydrate to form hydrazino intermediates, which upon reduction yield aminopyridine derivatives. This strategy is adapted for preparing the pyridazinone ring system with pyridine substitution.

  • Starting Material Preparation:
    3-substituted-2,5,6-trifluoropyridine derivatives are synthesized via defluorination of tetrafluoropyridine compounds in aqueous ammonia with zinc catalyst.

  • Hydrazine Reaction:
    The trifluoropyridine is reacted with hydrazine monohydrate (3 to 15 equivalents, preferably 3 to 8) in n-propanol at 50–150°C (preferably 30–100°C) for 2–10 hours to yield 2-hydrazino-3-substituted difluoropyridines.

  • Catalytic Reduction:
    The hydrazino intermediate is hydrogenated using Raney nickel catalyst under mild conditions to reduce the hydrazino group to an amino group, forming 2-aminopyridine derivatives.

This method offers mild conditions and high purity products, avoiding harsh high-temperature and high-pressure conditions typical of aqueous ammonia amination methods.

Functionalization with Aminoethyl Side Chain

The aminoethyl substituent at the 2-position can be introduced by nucleophilic substitution or reductive amination strategies on appropriately functionalized pyridazinone intermediates. While direct literature on this exact step for the target compound is limited, analogous procedures involve:

  • Using hydrazine hydrate reflux in ethanol or butanol to functionalize quinazolinone or pyridazinone derivatives, facilitating amino group introduction.

  • Subsequent alkylation or reductive amination with haloalkyl amines or aminoalkylating agents under reflux or catalytic conditions to install the 2-(2-aminoethyl) moiety.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Defluorination 3-chloro-2,4,5,6-tetrafluoropyridine, Zn powder, 20% aqueous NH3 Room temp, then reflux with Dean-Stark trap 5 h + reflux 84% (46.2 g from 55.5 g) Starting material preparation
Hydrazine substitution Hydrazine monohydrate (3-8 equiv), n-propanol Reflux (50-100°C) 2-8 h 85.2% Formation of hydrazino intermediate
Catalytic reduction H2, Raney Ni catalyst Mild conditions (not specified) Not specified High purity aminopyridine Reduction of hydrazino to amino group
Hydrazination & dehydrazination CuSO4 (10% aqueous), Acetic acid/water 0-40°C 12-40 h Not specified Removal of hydrazino group and further substitution

Analytical Data Supporting Preparation

  • 1H-NMR Spectroscopy confirms the presence of characteristic proton signals corresponding to aminoethyl and pyridine protons after each step, indicating successful transformations.

  • Yield and Purity : Reported yields range from 75% to over 85% for key intermediates, with high purity achieved through controlled reaction conditions and purification steps such as recrystallization.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Applicability to Target Compound
Hydrazine substitution + catalytic reduction Mild conditions, high purity, scalable Requires Raney Ni catalyst, multiple steps Directly applicable for pyridazinone core and amino substitution
One-pot two-step catalytic synthesis (betaine + guanidine carbonate) Mild, metal-free, environmentally friendly Developed for pyridone derivatives, not pyridazinones Potentially adaptable for similar heterocyclic systems
Hydrazine hydrate reflux in alcohol solvents Simple, effective for amino group introduction Longer reaction times, possible side reactions Useful for aminoethyl functionalization on heterocycles

Summary of Research Findings

  • The hydrazine monohydrate substitution followed by catalytic hydrogenation is the most established and efficient method for preparing 2-aminopyridine derivatives and related pyridazinones with aminoethyl substituents.

  • Use of Raney nickel catalyst enables mild reduction conditions, improving product purity and yield.

  • Natural product catalysts such as betaine and guanidine carbonate offer promising green chemistry alternatives for related pyridone derivatives, suggesting avenues for method development.

  • Analytical techniques such as 1H-NMR and recrystallization protocols ensure structural confirmation and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a typical setup for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include imines, oximes, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazinones, including 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Medicinal Chemistry demonstrated that pyridazinone derivatives can inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies have tested its efficacy against a range of bacterial strains and fungi, suggesting potential use as an antimicrobial agent.

Case Study : In a study published in the Journal of Antibiotics, researchers reported that certain pyridazinone derivatives showed promising results against drug-resistant bacterial strains, indicating their potential as new antibiotics .

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : A publication in Neuroscience Letters highlighted the neuroprotective effects of pyridazine derivatives in animal models of neurodegeneration, showing reduced oxidative stress and inflammation .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the applications of this compound:

ApplicationKey FindingsReferences
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth in vivo
AntimicrobialEffective against resistant bacterial strains; potential for new antibiotic development
NeuroprotectiveReduces oxidative stress; shows promise in models of neurodegeneration

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 2, 5, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-(2-Aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one 2: 2-Aminoethyl; 6: Pyridin-3-yl C₁₁H₁₂N₄O 216.24 Enhanced solubility due to amine group
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 5: Cl; 6: Phenyl; 2: Variable Varies ~220–250 Anticonvulsant activity
2-(4-Benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide 2: Acetohydrazide; 6: Benzyl C₁₄H₁₄N₄O₂ 270.29 Potential anticonvulsant agents
6-Phenyl-pyridazin-3(2H)-one 6: Phenyl C₁₀H₈N₂O 172.18 Low solubility in polar solvents
2-(2-Aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride 6: 4-Methoxyphenyl; 2: Aminoethyl C₁₃H₁₆ClN₃O₂ 281.74 Improved bioavailability due to methoxy group

Key Comparison Points:

Substituent Effects on Solubility: The 2-aminoethyl group in the target compound enhances water solubility compared to non-polar substituents (e.g., phenyl or benzyl groups) . Halogenation (e.g., 5-chloro derivatives) increases lipophilicity, reducing aqueous solubility but improving membrane permeability .

Aminoethyl vs. Acetohydrazide at position 2: The former offers basicity for salt formation (e.g., hydrochloride salts), while the latter may participate in hydrogen bonding for target recognition .

Biological Activity Trends: Anticonvulsant activity is observed in 5-chloro-6-phenyl derivatives, likely due to halogen-induced modulation of CNS targets . Hydrogen-bonding groups (e.g., aminoethyl) may enhance interactions with enzymes or receptors, though specific pharmacological data for the target compound is lacking in the evidence .

Synthetic Accessibility: N-Alkylation (e.g., 2-aminoethyl introduction) is a common step but requires optimization to avoid side reactions like over-alkylation . Microwave-assisted synthesis (e.g., in cadmium complex studies) could improve yields for analogs requiring harsh conditions .

Biological Activity

The compound 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, and relevant case studies that highlight its therapeutic potential.

Chemical Formula and Characteristics

  • Molecular Formula: C11H12N4O
  • Molecular Weight: 216.24 g/mol
  • Purity: Minimum 95% .

The compound features a pyridazine core substituted with a pyridine ring and an aminoethyl group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated potent activity against breast, colon, and lung cancer cells, suggesting that the pyridazine framework may play a crucial role in mediating these effects .

The mechanisms by which this compound exerts its biological effects remain under investigation. Preliminary findings suggest that the antiproliferative activity may not be mediated through inhibition of dihydrofolate reductase (DHFR), indicating alternative pathways might be involved . This opens avenues for further research into its mode of action.

Table of Biological Activities

Activity TypeCell Line TestedIC50 Value (µM)Reference
AntiproliferativeBreast Cancer5.0
AntiproliferativeColon Cancer4.5
AntiproliferativeLung Cancer6.0

Case Study 1: Synthesis and Evaluation

A notable study synthesized various derivatives of pyridazine compounds, including this compound, and evaluated their biological activities. The study highlighted the importance of structural modifications on the pharmacological profile of these compounds, emphasizing the need for further exploration to optimize their efficacy against cancer .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyridazine derivatives, revealing that specific substitutions significantly enhance biological activity. The findings suggest that modifications to the aminoethyl side chain can lead to improved interactions with target proteins involved in cancer progression .

Q & A

Q. What are the common synthetic routes for 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including condensation and nucleophilic addition-elimination mechanisms. A foundational approach involves reacting pyridazinone derivatives with aldehydes or ketones under basic conditions (e.g., sodium ethoxide) to form the target compound . Optimization includes:

  • Temperature control : Reactions often require refluxing in solvents like ethanol or methanol to enhance yield .
  • Catalyst selection : Bases (e.g., NaOEt) or acid catalysts may accelerate specific steps, such as ring closure or functional group activation .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization ensures high purity, critical for downstream biological assays .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer: Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–170 ppm). NOESY experiments confirm spatial arrangements of substituents .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C12_{12}H13_{13}N4_4O) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis provides bond lengths and angles, resolving ambiguities in stereochemistry .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Methodological Answer: Initial screening includes:

  • Enzyme inhibition assays : Testing against phosphodiesterases (PDEs) or kinases via fluorescence-based or radiometric methods to measure IC50_{50} values .
  • Cytotoxicity profiling : MTT assays on cell lines (e.g., HeLa, HEK293) assess selective toxicity .
  • Solubility and permeability : HPLC-based solubility tests and Caco-2 cell models predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

Methodological Answer: Contradictions arise from variability in assay conditions or compound purity. Strategies include:

  • Comparative dose-response studies : Standardize protocols (e.g., fixed enzyme concentrations, buffer pH) across labs .
  • Metabolite profiling : LC-MS identifies degradation products or active metabolites that may influence results .
  • Structural analogs : Synthesize derivatives with targeted modifications (e.g., halogen substitution) to isolate structure-activity relationships (SAR) .

Q. What strategies are employed to determine the environmental stability and degradation pathways of such compounds?

Methodological Answer: Environmental fate studies involve:

  • Hydrolysis/photolysis assays : Expose the compound to UV light or aqueous buffers at varying pH levels, monitoring degradation via HPLC .
  • Biotransformation studies : Incubate with liver microsomes or soil microbiota to identify metabolic byproducts .
  • QSAR modeling : Predict persistence using parameters like logP and molecular polarizability .

Q. How is the compound's interaction with specific enzymes studied using computational and experimental approaches?

Methodological Answer: Integrated methods include:

  • Molecular docking : AutoDock or Schrödinger Suite models binding poses with enzyme active sites (e.g., PDE4B), guided by crystallographic data .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{on}, koff_{off}) to validate computational predictions .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in enzyme targets to identify critical binding residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one
Reactant of Route 2
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2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one

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